[(4-Chloropyridin-2-yl)methyl]dimethylamine
Description
Significance of Pyridine-Based Compounds in Organic Chemistry Research
Pyridine (B92270), a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous scaffold in both natural and synthetic organic chemistry. researchgate.netsynquestlabs.com Its derivatives are fundamental components in a vast array of applications, from medicinal chemistry to materials science. synquestlabs.com The pyridine nucleus is found in essential natural molecules like vitamins (niacin and pyridoxine) and coenzymes. researchgate.net
In the realm of drug discovery and design, the pyridine ring is one of the most extensively used heterocycles due to its ability to influence pharmacological activity. google.com Its properties, such as water solubility, stability, basicity, and the capacity to form hydrogen bonds, make it a valuable pharmacophore in the development of therapeutic agents. researchgate.net Pyridine-containing drugs are employed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other uses. google.comgoogle.com The versatility of the pyridine scaffold allows chemists to synthesize a diverse range of derivatives with enhanced biological properties and specific therapeutic actions. synquestlabs.com
Strategic Importance of Chlorinated Pyridines as Synthetic Precursors
Chlorinated pyridines are highly valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. patsnap.comgoogle.com The presence of a chlorine atom on the pyridine ring provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. nih.govnih.gov This strategic placement of a good leaving group is a common tactic in organic synthesis to build molecular complexity.
For example, 4-chloropyridine (B1293800) can react with primary and secondary amines to form substituted 4-aminopyridines. rsc.org The chlorination of pyridine itself is a key industrial process for creating these essential building blocks. nih.govnih.gov The resulting chlorinated pyridines serve as precursors for a range of products, including fourth-generation pesticides, which are noted for their high efficacy and low toxicity. google.com The reactivity of the chloro-substituent makes these compounds versatile starting materials for creating libraries of novel compounds for biological screening.
Overview of Dimethylamine (B145610) and Related Amino-Functionalized Molecules in Chemical Synthesis
Dimethylamine is a secondary amine that serves as a fundamental building block for numerous industrially significant compounds. It is a precursor in the production of solvents, pharmaceuticals, and agrichemicals. As a weak base and a nucleophile, it readily participates in a variety of chemical reactions. The dimethylamine motif is found in many FDA-approved drugs, where it contributes to the molecule's pharmacological activity and properties.
More broadly, the introduction of amino functional groups to molecules is a critical strategy in chemical synthesis. Amino groups can enhance the solubility and processability of materials. Their basicity and nucleophilicity provide reactive handles for further chemical modifications, such as amide bond formation, allowing for the covalent linking of different molecular fragments. This functionalization is a key step in creating highly engineered nanostructures and complex organic molecules with specific desired properties.
Research Landscape Surrounding [(4-Chloropyridin-2-yl)methyl]dimethylamine and its Structural Motifs
The specific compound this compound, also known as 1-(4-chloropyridin-2-yl)-N,N-dimethylmethanamine, is cataloged in chemical databases, and its basic physicochemical properties have been predicted through computational methods. However, a review of the current scientific literature indicates a lack of dedicated research focused on its synthesis, specific reactivity, or applications.
The molecule combines the key structural motifs discussed previously: a 4-chloropyridine core and a 2-(dimethylaminomethyl) substituent. The 4-chloropyridine portion offers a site for nucleophilic aromatic substitution at the C4 position, while the dimethylaminomethyl group at the C2 position introduces a basic and nucleophilic center. This combination of functionalities suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents or ligands for coordination chemistry. Research on related structures, such as derivatives of 2-amino-4-chloropyridine (B16104) and other substituted chloropyridines, is more extensive, focusing on areas like antimicrobial and antitumor agents. researchgate.netrsc.org The exploration of this compound itself remains an open area for future investigation.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁ClN₂ |
| Monoisotopic Mass | 170.06108 Da |
| InChIKey | NVKDVDORSVTRRF-UHFFFAOYSA-N |
| Predicted XlogP | 1.4 |
| Predicted Hydrogen Bond Donor Count | 0 |
| Predicted Hydrogen Bond Acceptor Count | 2 |
| Predicted Rotatable Bond Count | 2 |
Data sourced from PubChem CID 22727111.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-8-5-7(9)3-4-10-8/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDVDORSVTRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes to [(4-Chloropyridin-2-yl)methyl]dimethylamine
Direct synthetic strategies aim to construct the target molecule in a single, efficient chemical transformation from readily available starting materials. These methods primarily involve the formation of the crucial C-N bond between the pyridylmethyl fragment and the dimethylamino group.
Nucleophilic Substitution Reactions on Chloropyridine Intermediates
One of the most direct conceptual routes to this compound involves the nucleophilic substitution of a suitable leaving group on the methyl carbon of a pyridine (B92270) precursor. The key intermediate for this pathway is 2-(chloromethyl)-4-chloropyridine. In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine (B145610) acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon (the carbon of the -CH₂Cl group).
The reaction proceeds via an Sₙ2 mechanism, where the dimethylamine displaces the chloride ion. This specific type of substitution is generally favorable because the chloro group is attached to a benzylic-like carbon, which stabilizes the transition state. The chlorine atom on the pyridine ring is significantly less reactive towards nucleophilic aromatic substitution under these conditions, allowing for selective reaction at the chloromethyl group.
The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid formed as a byproduct.
Table 1: Reaction Parameters for Nucleophilic Substitution
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Starting Material | 2-(Chloromethyl)-4-chloropyridine | Provides the pyridyl backbone and an activated site for substitution. |
| Nucleophile | Dimethylamine (gas, or solution in THF, EtOH, H₂O) | Source of the dimethylamino moiety. |
| Solvent | Tetrahydrofuran (THF), Ethanol (B145695), Acetonitrile | Polar aprotic or protic solvents capable of solvating the reactants. |
| Base (optional) | Triethylamine, Potassium Carbonate | Scavenges the HCl byproduct to prevent protonation of the amine nucleophile. |
| Temperature | Room temperature to reflux | Reaction rate is temperature-dependent; elevated temperatures may be required. |
Amination Reactions Utilizing Dimethylamine
This subsection focuses specifically on the role of dimethylamine as the key reagent in the amination process. The reaction of 4-chloropyridine (B1293800) derivatives with dimethylamine is a well-established method for the synthesis of 4-dimethylaminopyridine (B28879) (DMAP) and its analogs. google.comchegg.com While the direct substitution of the 4-chloro position on the pyridine ring requires more forcing conditions, the substitution at a 2-chloromethyl position is considerably more facile, as detailed above.
The choice of dimethylamine source can influence the reaction setup. Anhydrous dimethylamine gas can be bubbled through the reaction mixture, or a solution of dimethylamine in a solvent like ethanol, water, or THF can be used for easier handling. Using an excess of dimethylamine can serve the dual purpose of acting as the nucleophile and the base to neutralize the generated HCl.
Reductive Amination Pathways
Reductive amination provides an alternative direct route, starting from an aldehyde precursor, 4-chloro-2-pyridinecarboxaldehyde. This powerful reaction involves two key stages that occur in the same reaction vessel: the formation of an iminium ion followed by its immediate reduction.
First, the aldehyde reacts with dimethylamine to form a hemiaminal, which then dehydrates to yield a dimethyliminium ion. In the second stage, a reducing agent present in the mixture reduces the C=N double bond of the iminium ion to a C-N single bond, yielding the final tertiary amine product. organic-chemistry.org
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity for the iminium ion over the starting aldehyde.
Table 2: Reagents for Reductive Amination Pathway
| Reagent Type | Example | Function |
|---|---|---|
| Pyridyl Precursor | 4-Chloro-2-pyridinecarboxaldehyde | Provides the carbon skeleton. |
| Amine Source | Dimethylamine | Forms the iminium ion intermediate. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium Cyanoborohydride | Reduces the iminium ion to the tertiary amine. |
| Solvent | Dichloroethane (DCE), Tetrahydrofuran (THF) | Provides a suitable medium for the reaction. |
Multistep Synthetic Sequences Involving Pyridyl Precursors
Multistep syntheses offer greater flexibility, allowing the target molecule to be built from precursors where the required functionality is introduced sequentially.
Derivatization of (4-Chloropyridin-2-yl)methanamine
This pathway begins with the primary amine, (4-chloropyridin-2-yl)methanamine, and introduces the two methyl groups in a subsequent step. The most classic and efficient method for this transformation is the Eschweiler-Clarke reaction . wikipedia.org
This reaction involves treating the primary amine with an excess of formaldehyde (B43269) and formic acid. wikipedia.org Formaldehyde reacts with the amine to form an iminium ion, which is then reduced in situ by formic acid. The process repeats a second time to add the second methyl group, yielding the tertiary dimethylamine. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it is self-limiting and does not produce quaternary ammonium (B1175870) salts. wikipedia.org
Alternative modern methods for the reductive methylation of amines also exist, often using formic acid as a C1 source in the presence of a catalyst and a different reducing agent, such as a silane. nih.govrhhz.netorganic-chemistry.org
Reaction Scheme: Eschweiler-Clarke Methylation
(4-Chloropyridin-2-yl)methanamine + Excess HCHO (Formaldehyde) + Excess HCOOH (Formic Acid) → this compound + H₂O + CO₂
Routes from 4-Chloropicolinonitrile and Related Nitriles
The synthesis can also commence from 4-chloropicolinonitrile. Nitriles are versatile precursors in organic synthesis, and the cyano group can be readily converted into an aminomethyl group.
The first step in this sequence is the reduction of the nitrile functionality. This can be achieved through various methods, such as catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄). This reduction step yields the key intermediate, (4-chloropyridin-2-yl)methanamine.
Once the primary amine is formed, it can be converted to the target dimethylamine using the derivatization methods described in section 2.2.1, such as the Eschweiler-Clarke reaction. This two-step sequence provides a reliable pathway from a stable and commercially available nitrile precursor.
Utility of Halomethylpyridines in Precursor Synthesis
Halomethylpyridines, particularly chloromethylpyridines, are highly valuable precursors for the synthesis of a wide array of 2-substituted pyridine derivatives. Their utility stems from the reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups, including amines.
The synthesis of the target compound, this compound, can be efficiently achieved from the precursor 2-(chloromethyl)-4-chloropyridine. This precursor is typically synthesized by the chlorination of 4-chloro-2-(hydroxymethyl)pyridine, often using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The parent hydroxymethylpyridine can be obtained through various routes, including the reduction of the corresponding carboxylic acid or ester.
The key step in forming the final product is the nucleophilic substitution reaction where the chlorine atom of the chloromethyl group is displaced by dimethylamine. This reaction is a standard SN2 process, typically carried out in a suitable solvent.
Reaction Scheme:
Chemical Reactivity and Transformation Pathways
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring System
The presence of a chlorine atom on the electron-deficient pyridine ring makes the C4-position susceptible to nucleophilic aromatic substitution (SNAr). This is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups.
The SNAr reaction at the 4-position of a pyridine ring typically proceeds through a two-step addition-elimination mechanism. youtube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro group. This disrupts the aromaticity of the ring and forms a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. stackexchange.com
The stability of this intermediate is crucial for the reaction to proceed. In the case of 4-chloropyridine (B1293800) derivatives, the electron-withdrawing nitrogen atom in the ring provides significant stabilization by delocalizing the negative charge through resonance. This delocalization is a key factor that makes the pyridine ring "activated" for nucleophilic attack. Following its formation, the Meisenheimer intermediate rearomatizes by expelling the chloride leaving group, yielding the substituted product.
While the stepwise mechanism is widely accepted, recent kinetic studies on other halo-heteroaromatic compounds have suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. researchgate.net The exact mechanism can be influenced by the nature of the substrate, the nucleophile, and the reaction conditions. For most reactions involving 4-chloropyridines, the stepwise pathway via a distinct Meisenheimer intermediate is the predominant model. youtube.comstackexchange.com
The rate and efficiency of the SNAr reaction on [(4-Chloropyridin-2-yl)methyl]dimethylamine are governed by both electronic and steric effects.
Steric Factors: Steric hindrance can influence the rate of SNAr reactions by impeding the approach of the nucleophile to the reaction center. In this compound, the substituent is at the C2-position, which is adjacent to the ring nitrogen but ortho to the C4-reaction site. While a very bulky nucleophile might experience some steric repulsion from the C2-substituent, this effect is generally considered minor for the C4-position compared to the more sterically crowded C2-position. Studies on similarly substituted pyridines show that reactions at C4 are less sensitive to steric hindrance from C2-substituents than reactions at C2 are to hindrance from adjacent groups. nih.gov
Table 1: Factors Influencing SNAr Reactivity at the C4-Position
| Factor | Description | Influence on Reactivity |
| Electronic | The pyridine ring nitrogen acts as a strong electron-withdrawing group, delocalizing the negative charge of the Meisenheimer intermediate. stackexchange.com | Activation: Significantly increases the rate of nucleophilic attack compared to chlorobenzene. |
| Electronic | The (dimethylaminomethyl) group at C2 is an inductive electron-donating group. | Deactivation: Slightly reduces the electrophilicity of the C4-position, but the effect is generally outweighed by the activation from the ring nitrogen. |
| Steric | The C2-substituent can potentially hinder the approach of a nucleophile to the C4-position. | Minor Hindrance: The effect is typically small for the C4-position, though it can become more significant with very bulky nucleophiles. nih.gov |
| Leaving Group | The chloride ion is a good leaving group. | Favorable: Facilitates the rearomatization step of the reaction. The general leaving group trend in SNAr is F > Cl ≈ Br > I. nih.gov |
Reactions Involving the Dimethylamine (B145610) Moiety
The exocyclic dimethylamine group is a tertiary amine and possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic and basic center. Its reactivity is distinct from the endocyclic pyridine nitrogen.
The dimethylamine moiety readily undergoes reaction with electrophiles. The nitrogen atom in the dimethylamino group is more nucleophilic than the pyridine ring nitrogen. This is because the lone pair on the exocyclic nitrogen is localized and not part of the aromatic system, whereas the pyridine nitrogen's lone pair is in an sp² hybrid orbital and contributes to the aromatic sextet's plane. valpo.edu
Alkylation: The tertiary amine can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. This is a standard SN2 reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
Acylation: Tertiary amines like this compound are generally not acylated themselves but are excellent catalysts for acylation reactions, similar to the well-known catalyst 4-(Dimethylamino)pyridine (DMAP). sigmaaldrich.com In such a catalytic cycle, the tertiary amine attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylammonium intermediate. This intermediate is then more readily attacked by a nucleophile (like an alcohol or a primary/secondary amine) than the original acylating agent, leading to efficient acylation of the nucleophile and regeneration of the tertiary amine catalyst. organic-chemistry.org
Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt. This reaction is a definitive transformation for the dimethylamine group in this compound. The reaction involves treating the compound with an alkylating agent, which results in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom. mdpi.com
Common alkylating agents for this purpose include methyl iodide, dimethyl sulfate, and benzyl (B1604629) bromide. google.com The reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt often precipitates from the solution, facilitating its isolation. The properties of the resulting salt, such as its solubility and stability, depend on both the parent molecule and the counter-ion from the alkylating agent.
Table 2: Representative Reactions of the Dimethylamine Moiety
| Reaction Type | Reagent Example | Product Type | Key Feature |
| Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide | Formation of a new C-N bond; nitrogen becomes positively charged. valpo.edu |
| Quaternization | Dimethyl Sulfate ((CH₃)₂SO₄) | Quaternary Ammonium Methyl Sulfate | A specific and common type of alkylation for tertiary amines. google.com |
| Catalytic Acylation | Acetic Anhydride ((CH₃CO)₂O) | Acts as Catalyst | The amine is not consumed but forms a reactive intermediate to facilitate the acylation of other nucleophiles. sigmaaldrich.com |
Transformations of the Methylene (B1212753) Bridge
The methylene (-CH₂-) group that links the pyridine ring to the dimethylamine moiety has its own characteristic reactivity, primarily associated with the C-H bonds. These protons are in a "picolylic" position (analogous to a benzylic position), being adjacent to an aromatic ring.
The proximity to the electron-withdrawing pyridine ring increases the acidity of the methylene protons compared to those in a simple alkane. This allows for deprotonation by a sufficiently strong base (e.g., organolithium reagents or lithium diisopropylamide) to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then be intercepted by various electrophiles, allowing for the construction of more complex structures.
While direct, selective transformations of the methylene bridge in this specific molecule are not widely documented, plausible reactions based on the reactivity of similar 2-picolyl systems include:
Deprotonation-Alkylation: Reaction with a strong base followed by an alkyl halide to introduce an alkyl group at the methylene carbon.
Oxidation: Under controlled oxidation conditions, the methylene group could potentially be converted to a carbonyl group (ketone), although this can be challenging without affecting other parts of the molecule.
Condensation Reactions: The activated methylene protons may participate in condensation reactions with aldehydes or ketones under basic conditions.
These transformations are generally less common than reactions at the pyridine ring or the dimethylamine group and often require specific and carefully controlled reaction conditions to achieve selectivity.
Oxidation Reactions
The oxidation of this compound can occur at two primary sites: the pyridine nitrogen and the dimethylamino group. The specific outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.
N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. arkat-usa.orgrsc.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, activating the C2 and C4 positions for nucleophilic attack. wikipedia.org While direct oxidation of the title compound is not extensively documented, the oxidation of structurally similar 4-chloropyridine derivatives to their respective N-oxides is a well-established process. wipo.int
Oxidation of the Dimethylamino Group: The tertiary amine of the dimethylaminomethyl substituent is also susceptible to oxidation. Strong oxidizing agents can lead to the formation of the corresponding N-oxide or, in some cases, cleavage of the C-N bond. The specific products would depend on the reaction conditions employed.
| Oxidizing Agent | Potential Product(s) | Notes |
| m-CPBA | Pyridine N-oxide | Common reagent for N-oxidation of pyridines. arkat-usa.org |
| Hydrogen Peroxide/Catalyst | Pyridine N-oxide | Catalyst can be a carboxylic acid or a metal complex. rsc.org |
| Ozone or Permanganate | Amine N-oxide, Cleavage products | Harsher conditions may lead to degradation. |
Functionalization Strategies
The presence of the chloro substituent at the C4 position and the dimethylaminomethyl group at the C2 position offers several avenues for further functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement by various nucleophiles through an SNAr mechanism. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce new functional groups at this position.
Modification of the Dimethylaminomethyl Group: The dimethylamino group can be quaternized by reaction with alkyl halides to form the corresponding quaternary ammonium salt. This modification can alter the solubility and biological activity of the compound. Furthermore, the methyl groups on the nitrogen could potentially undergo functionalization under specific conditions, although this is generally more challenging.
| Reagent Type | Functionalization Outcome | Example Reagents |
| Amines | C4-amination | Ammonia, primary and secondary amines |
| Alkoxides | C4-alkoxylation | Sodium methoxide, sodium ethoxide |
| Thiolates | C4-thiolation | Sodium thiomethoxide |
| Alkyl Halides | N-quaternization | Methyl iodide, ethyl bromide |
Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Halides (General Context)wipo.int
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyridine halides. wipo.int The chlorine atom at the C4 position of this compound serves as a handle for a variety of such transformations, enabling the introduction of diverse molecular fragments.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloropyridine moiety with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds and introducing aryl, heteroaryl, or vinyl groups at the C4 position. The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligands, and base. nih.govyoutube.com
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 4-chloropyridine with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgacsgcipr.orgyoutube.com This provides a direct route to 4-amino-substituted pyridine derivatives. The choice of phosphine (B1218219) ligand is often crucial for achieving high yields and good functional group tolerance. nih.gov
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the 4-chloropyridine in the presence of a palladium or nickel catalyst. wikipedia.org Negishi coupling is known for its high functional group tolerance and its ability to form C(sp2)-C(sp2), C(sp2)-C(sp3), and C(sp2)-C(sp) bonds. orgsyn.orgmdpi.com
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 4-chloropyridine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for introducing alkynyl substituents onto the pyridine ring. scirp.org
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 4-chloropyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce vinyl groups at the C4 position. researchgate.net
Table of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(PPh3)4, Pd(dppf)Cl2 |
| Buchwald-Hartwig | Amine | C-N | Pd2(dba)3 / XPhos, SPhos |
| Negishi | Organozinc Reagent | C-C | Pd(PPh3)4, Ni(acac)2 |
| Sonogashira | Terminal Alkyne | C-C | Pd(PPh3)2Cl2 / CuI |
| Heck | Alkene | C-C | Pd(OAc)2 / PPh3 |
Heterocyclic Ring Modification and Annulation Reactions (if applicable)
Synthesis of Furopyridines: The pyridine ring can be used as a template to construct a fused furan (B31954) ring, leading to the formation of furopyridines. semanticscholar.org This could potentially be achieved through a sequence of reactions involving functionalization at the C3 or C5 position, followed by cyclization.
Synthesis of Pyrido[4,3-b]indoles (γ-Carbolines): These structures can be synthesized from 4-chloropyridine precursors. nih.gov A common strategy involves a Fischer indole (B1671886) synthesis or related cyclization reactions starting from a 4-hydrazinopyridine (B1297392) derivative, which could be prepared from the corresponding 4-chloropyridine.
Derivatives and Analogues: Synthetic Routes and Structural Diversity
Design and Synthesis of Novel Pyridine-Based Derivatives
The inherent reactivity of the chloropyridine core and the functional handles present in [(4-Chloropyridin-2-yl)methyl]dimethylamine allow for systematic structural modifications. These changes can be broadly categorized into alterations of the pyridine (B92270) ring itself and variations of the aminoalkyl side chain, enabling the exploration of structure-activity relationships.
The chlorine atom at the C4 position of the pyridine ring is a key site for synthetic elaboration via nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This pathway allows for the introduction of a wide range of substituents, thereby modulating the electronic properties of the ring. For instance, 4-chloropyridine (B1293800) can react with various primary and secondary amines to yield substituted 4-aminopyridines. researchgate.net Similarly, reaction with thiols, such as thioglycolic acid, can produce precursor compounds for more complex molecules. wikipedia.orgnih.gov
Another strategy for modifying the pyridine ring involves direct halogenation of the pyridine core, which typically yields a mixture of 2-chloro and 2,6-dichloro derivatives under high temperatures. wikipedia.org While the starting material already contains a chlorine atom, further functionalization at other positions is conceivable. Additionally, pyridinols can be converted to their corresponding chloropyridines using reagents like phosphoryl chloride, a common method in heterocyclic synthesis. wikipedia.org The electronic properties of the pyridine ring can be tuned by introducing either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the 4-position, which has been shown to regulate the redox potentials of metal complexes formed with such ligands. nih.gov
Table 1: Examples of Synthetic Modifications at the Pyridine Ring
| Starting Material Moiety | Reagent/Condition | Product Moiety | Reference |
|---|---|---|---|
| 4-Chloropyridine | Primary/Secondary Amines | 4-Aminopyridine derivatives | researchgate.net |
| 4-Chloropyridine | Thioglycolic acid | Pyridylmercaptoacetic acid | wikipedia.orgnih.gov |
| Pyridine | Cl2, >270 °C | 2-Chloropyridine (B119429) / 2,6-Dichloropyridine | wikipedia.org |
| Pyridinol | Phosphoryl chloride (POCl3) | Chloropyridine | wikipedia.org |
| 4-Substituted Pyridine | Various (SNAr) | 4-functionalized Pyridine | nih.gov |
The aminoalkyl side chain offers significant opportunities for structural variation to study its role in molecular interactions. nih.gov Modifications can include altering the length of the alkyl linker, changing the nature of the terminal amino group, or introducing rigidity. nih.gov For example, a series of 2-aminopyridine (B139424) derivatives with shortened amino side chains has been synthesized to investigate the impact of linker length and the nature of the terminal amine (e.g., tertiary vs. saturated cyclic amines) on biological activity. nih.gov
The synthetic approach to these analogues often starts from a common precursor, such as a 2-pyridyl aldehyde or nitrile, which is then elaborated. The position of the aminoalkyl side chain on the aromatic system has also been explored, with derivatives prepared where the side chain is located at various positions of the quinoline (B57606) ring system, demonstrating that positional isomerism can significantly influence biological properties. nih.gov
Table 2: Strategies for Aminoalkyl Side Chain Variation
| Modification Strategy | Example | Purpose | Reference |
|---|---|---|---|
| Linker Length Variation | Homologation from three to four carbons | Investigate impact on binding and potency | nih.gov |
| Terminal Amine Variation | Simple tertiary amines to saturated cyclic amines | Modulate basicity and steric interactions | nih.gov |
| Linker Rigidity | Flexible alkane vs. rigid alkyne linker | Reduce number of rotatable bonds | nih.gov |
| Positional Isomerism | Moving the side chain on the aromatic ring | Evaluate impact on DNA-binding ability | nih.gov |
Synthesis of Benzimidazole (B57391) Derivatives Incorporating the 4-Chloropyridine-2-carbonyl Moiety
The 4-chloropyridine-2-carbonyl moiety, the oxidized precursor to this compound, is a valuable building block for the synthesis of benzimidazole derivatives. nih.govrsc.org The most common and direct method involves the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde, in this case, 4-chloropyridine-2-carboxaldehyde. nih.govresearchgate.net This reaction typically proceeds under various conditions, from reflux in ethanol (B145695) with a catalytic amount of acid to solvent-free grinding conditions, offering a high-yielding and straightforward route to 2-substituted benzimidazoles. nih.govresearchgate.net
Numerous catalysts and reaction conditions have been developed to optimize the synthesis of benzimidazoles from aldehydes, highlighting the versatility of this transformation. nih.govresearchgate.net The resulting 2-(4-chloropyridin-2-yl)-1H-benzo[d]imidazole structure fuses the chloropyridine unit with the biologically significant benzimidazole core, creating a hybrid molecule with potential for diverse applications. researchgate.netnih.gov
Preparation of Pyrimidine (B1678525) Derivatives Featuring Chloropyridyl Substructures
Chloropyridyl moieties can be incorporated into pyrimidine ring systems through various synthetic strategies. One approach involves the condensation of a suitable chloropyridine-containing precursor with reagents that provide the necessary atoms to form the pyrimidine ring. For instance, chalcones can react with urea (B33335) or thiourea (B124793) in an alkaline medium to form substituted pyrimidines. niscpr.res.in A hypothetical 4-chloropyridyl chalcone (B49325) could thus serve as a precursor for a pyrimidine derivative bearing the chloropyridyl substructure.
Another versatile method for pyrimidine synthesis involves the activation of N-vinyl amides with reagents like 2-chloropyridine and trifluoromethanesulfonic anhydride, followed by the addition of a nitrile and subsequent cycloisomerization. mit.edu Furthermore, densely functionalized pyrimidine building blocks can be accessed from 2-trichloromethyl-4-chloropyrimidines, which serve as valuable intermediates in nucleophilic substitution reactions. thieme.de The synthesis of various chloropyrimidines, such as 4,6-dichloropyrimidine, is often achieved by chlorinating the corresponding dihydroxypyrimidines with reagents like POCl₃. google.com
Development of Other Heterocyclic Systems from this compound Precursors
The precursor, 4-chloropyridine-2-carboxaldehyde, is a versatile starting material for a range of other heterocyclic systems beyond benzimidazoles. Its aldehyde functionality can participate in multicomponent reactions to construct complex molecular architectures. For example, it can be used in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives through reactions with compounds like urea, thiourea, or ethyl acetoacetate. nih.gov
Structural Relationship and Synthetic Divergence to Related N-Heterocycles
The synthesis of diverse N-heterocycles from a common chloropyridine precursor highlights the concept of synthetic divergence, where the choice of reaction partners and conditions dictates the final heterocyclic scaffold. mdpi.com Starting from 4-chloropyridine-2-carboxaldehyde or a related derivative, synthetic pathways can be directed towards different structural classes.
Benzimidazoles: Achieved through condensation with o-phenylenediamines. nih.govresearchgate.net This is a classic cyclocondensation reaction forming a five-membered imidazole (B134444) ring fused to a benzene (B151609) ring.
Pyrimidines: Formed by reacting a suitable precursor (e.g., a chalcone derivative) with urea or by using multicomponent strategies involving nitriles. niscpr.res.inmit.edu This pathway constructs a six-membered diazine ring.
Pyrido[2,3-d]pyrimidines: These fused systems are accessible by reacting a 2-amino-3-cyanopyridine (B104079) intermediate with various reagents, effectively building a pyrimidine ring onto the existing pyridine frame. nih.gov
Pyrazolo[3,4-b]pyridines: This scaffold results from the cyclization of a hydrazide precursor, where the hydrazine (B178648) moiety reacts with a nitrile group to form the fused pyrazole (B372694) ring. nih.gov
The structural relationship between these derivatives lies in the shared 4-chloropyridin-2-yl substructure. However, the synthetic divergence allows for the creation of fundamentally different heterocyclic systems (e.g., five-membered vs. six-membered rings, fused vs. non-fused systems), each with distinct chemical properties and spatial arrangements. This strategic diversification is a cornerstone of medicinal chemistry and materials science, enabling the exploration of a broad chemical space from a single, versatile precursor. beilstein-journals.org
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While experimental spectra for [(4-Chloropyridin-2-yl)methyl]dimethylamine are not widely published, a detailed analysis of its structure allows for the accurate prediction of its ¹H and ¹³C NMR spectra. The expected chemical shifts are based on the distinct electronic environments of the protons and carbon atoms within the 4-chloropyridine (B1293800) ring and the dimethylaminomethyl substituent.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show four distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) bridge protons, and the methyl protons of the dimethylamine (B145610) group. The pyridine ring protons will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the C5 position is expected to be a doublet, coupled to the H6 proton. The proton at the C3 position will appear as a singlet or a narrowly split doublet, and the proton at C6 will be a doublet coupled to the H5 proton. The methylene protons (-CH₂-) will resonate as a singlet, likely in the δ 3.5-4.0 ppm range, deshielded by both the adjacent aromatic ring and the nitrogen atom. The six equivalent protons of the two methyl groups (-N(CH₃)₂) are expected to produce a sharp singlet further upfield, typically around δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the pyridine ring are expected in the δ 120-160 ppm region. The carbon bearing the chlorine atom (C4) and the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded. The methylene bridge carbon (-CH₂-) is anticipated to appear around δ 60-65 ppm, while the methyl group carbons (-N(CH₃)₂) will be found in the upfield region, typically around δ 40-45 ppm.
Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Pyridine H-3 | 7.20 - 7.30 | s (or d) | Aromatic proton adjacent to methylene group. |
| ¹H | Pyridine H-5 | 7.35 - 7.45 | d | Aromatic proton coupled to H-6. |
| ¹H | Pyridine H-6 | 8.30 - 8.40 | d | Aromatic proton adjacent to ring nitrogen, coupled to H-5. |
| ¹H | Methylene (-CH₂-) | 3.50 - 3.70 | s | Singlet for the two methylene protons. |
| ¹H | Dimethyl (-N(CH₃)₂) | 2.20 - 2.40 | s | Singlet for the six equivalent methyl protons. |
| ¹³C | Dimethyl (-N(CH₃)₂) | 43.0 - 45.0 | - | Carbon atoms of the two methyl groups. |
| ¹³C | Methylene (-CH₂-) | 62.0 - 64.0 | - | Methylene bridge carbon. |
| ¹³C | Pyridine C-3 | 121.0 - 123.0 | - | Aromatic carbon. |
| ¹³C | Pyridine C-5 | 123.0 - 125.0 | - | Aromatic carbon. |
| ¹³C | Pyridine C-4 | 144.0 - 146.0 | - | Aromatic carbon bonded to chlorine. |
| ¹³C | Pyridine C-6 | 149.0 - 151.0 | - | Aromatic carbon adjacent to ring nitrogen. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₁ClN₂), the monoisotopic mass is 170.0611 Da.
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 170. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 172 with about one-third the intensity of the M⁺ peak will be a characteristic feature.
The fragmentation of the molecule is dictated by the stability of the resulting ions. A primary and highly favorable fragmentation pathway for amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This would result in the loss of the 4-chloropyridin-2-yl radical and the formation of the highly stable N,N-dimethylmethaniminium ion, which would be observed as a prominent peak, potentially the base peak, at m/z 58. Another significant fragmentation could involve the cleavage of the C-N bond of the methylene bridge, leading to the formation of a 4-chloropyridin-2-ylmethyl cation at m/z 126.
Predicted Mass Spectrometry Data
| m/z | Ion Formula | Identity |
|---|---|---|
| 170/172 | [C₈H₁₁³⁵ClN₂]⁺ / [C₈H₁₁³⁷ClN₂]⁺ | Molecular Ion (M⁺) |
| 126/128 | [C₆H₅³⁵ClN]⁺ / [C₆H₅³⁷ClN]⁺ | [M - N(CH₃)₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound would exhibit absorption bands corresponding to its distinct structural components.
Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, arising from the C-H bonds on the pyridine ring.
Aliphatic C-H Stretching: Stronger absorptions from the methylene and methyl C-H bonds are anticipated in the 2800-3000 cm⁻¹ range.
C=C and C=N Ring Stretching: The pyridine ring will show a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-H Bending: Bending vibrations for the aliphatic groups (CH₂ and CH₃) will appear in the 1350-1470 cm⁻¹ range.
C-N Stretching: The stretching of the C-N bonds (aliphatic and aromatic) will produce signals in the 1000-1300 cm⁻¹ region.
C-Cl Stretching: A strong absorption corresponding to the C-Cl bond is expected in the fingerprint region, typically around 700-800 cm⁻¹. nih.gov
Predicted Infrared (IR) Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050 - 3150 | C-H Stretch | Pyridine Ring |
| 2800 - 3000 | C-H Stretch | -CH₂- and -N(CH₃)₂ |
| 1580 - 1610 | C=C and C=N Stretch | Pyridine Ring |
| 1400 - 1500 | C=C and C=N Stretch | Pyridine Ring |
| 1350 - 1470 | C-H Bend | -CH₂- and -N(CH₃)₂ |
| 1000 - 1300 | C-N Stretch | Aliphatic and Aromatic Amine |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. A review of the current scientific literature indicates that the single-crystal X-ray structure of this compound has not yet been reported. Such a study would be valuable to confirm the molecular geometry and to understand the packing arrangement and non-covalent interactions (such as π-stacking or hydrogen bonding) in the crystal lattice.
Advanced Spectroscopic Methods (e.g., UV-Vis spectroscopy, Cyclic Voltammetry)
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chloropyridine moiety in this compound acts as the primary chromophore. It is expected to exhibit strong absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. Based on data for 4-chloropyridine hydrochloride, which shows absorption maxima, these transitions would likely occur below 300 nm. nih.gov The dimethylaminomethyl group may act as an auxochrome, potentially causing a slight shift in the wavelength of maximum absorbance (λₘₐₓ).
Cyclic Voltammetry: Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. The this compound molecule possesses electrochemically active sites. The pyridine ring can undergo reduction at a negative potential. The presence of the electron-withdrawing chlorine atom would likely make this reduction occur at a less negative potential compared to unsubstituted pyridine. The tertiary amine group could be susceptible to oxidation at a positive potential. To date, no experimental cyclic voltammetry studies for this specific compound have been published in the literature.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
There are no specific DFT studies published in the searched scientific literature for [(4-Chloropyridin-2-yl)methyl]dimethylamine. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic distribution.
Molecular Electrostatic Potential (MEP) Analysis
No specific Molecular Electrostatic Potential (MEP) analysis for this compound has been reported in the available literature. MEP analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. chemrxiv.org It is instrumental in understanding and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. chemrxiv.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically conducted for this compound according to the searched literature. FMO theory is crucial for predicting the reactivity of molecules, with the HOMO energy being related to the electron-donating ability and the LUMO energy to the electron-accepting ability. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is an important indicator of molecular stability. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Specific Natural Bond Orbital (NBO) analysis of this compound is not found in the current body of scientific literature. NBO analysis provides a detailed understanding of the bonding and electronic structure of a molecule by describing the charge delocalization and hyperconjugative interactions. wikipedia.orgacadpubl.eu This method is effective in analyzing intramolecular and intermolecular bonding and interactions between bonds in a molecule. wisc.edu
Solvent Effects on Electronic Properties and Reactivity using Computational Models
There are no published computational studies on the solvent effects on the electronic properties and reactivity of this compound. Such studies are important as the behavior of a molecule can change significantly in different solvent environments. ajchem-a.com Computational models like the Polarizable Continuum Model (PCM) are often used for this purpose.
Molecular Dynamics Simulations
While molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules, no specific simulations for this compound are reported in the context of broader pyridine (B92270) chemistry in the available search results. Such simulations could provide insights into its conformational changes and interactions with other molecules over time.
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
There is no information available from the search results regarding the prediction of spectroscopic parameters for this compound using quantum chemical calculations. These calculations are often used to predict spectroscopic data such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, which can aid in the experimental characterization of a compound.
Applications in Chemical Synthesis and Materials Science Research
Role as a Versatile Building Block in Organic Synthesis
The structural framework of [(4-Chloropyridin-2-yl)methyl]dimethylamine serves as a versatile template for the synthesis of more elaborate molecular structures. The reactive sites—the chloro-group susceptible to nucleophilic substitution and the aminomethyl side chain—provide handles for extensive chemical modification.
The 4-chloropyridine (B1293800) moiety is a well-established precursor for building complex heterocyclic systems. The chlorine atom can be displaced by a variety of nucleophiles, enabling the introduction of new functional groups and the formation of fused ring systems. For instance, related 2-amino-4-chloropyridine (B16104) derivatives have been used as building blocks to synthesize series of new Schiff bases by reacting them with different aldehydes. researchgate.net This highlights the utility of the chloro- and amino-substituted pyridine (B92270) core in generating molecular diversity. The synthesis of various disubstituted pyridines, where the 4-position is modified, further demonstrates the role of 4-chloropyridine derivatives as intermediates in accessing complex molecules. researchgate.netgoogle.com The aminomethyl group at the 2-position can also participate in cyclization reactions or be modified to create ligands or biologically active molecules.
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single, convergent step. While specific examples detailing the use of this compound in MCRs are not extensively documented, the structural motifs present in the molecule are commonly found in MCR components. For example, amine derivatives are fundamental components in isonitrile-based MCRs, such as the Ugi and Passerini reactions, which are widely used for the synthesis of active pharmaceutical ingredients. nih.govnih.gov Pyridine derivatives have also been synthesized using MCRs, for example, through the one-pot coupling of aromatic aldehydes, ketones, a cyanoacetyl-functionalized precursor, and ammonium (B1175870) acetate. researchgate.net The bifunctional nature of this compound suggests its potential as a building block in the MCR-based synthesis of novel heterocyclic libraries.
Evaluation of this compound Analogues as Ligands in Coordination Chemistry
Pyridine-based structures are ubiquitous ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with metal ions. Bipyridine analogues, in particular, are crucial in forming stable transition metal complexes with unique redox and photophysical properties. mdpi.com Analogues of this compound, which can be considered as substituted bipyridine mimics where one pyridine ring is replaced by a dimethylaminomethyl group, can function as bidentate ligands, coordinating to a metal center through the pyridine nitrogen and the dimethylamino nitrogen. The electronic properties of the pyridine ring, modulated by the electron-withdrawing chlorine atom, can influence the stability and reactivity of the resulting metal complexes. The design of such ligands is critical in fields like catalysis and materials science, where the coordination environment of a metal ion dictates its function. mdpi.commdpi.com
Exploration of Related Compounds as Potential Catalysts in Organic Transformations
Derivatives of dimethylaminopyridine are among the most powerful nucleophilic catalysts in organic synthesis. The exploration of analogues of this compound is therefore a promising avenue for discovering new and more efficient catalysts.
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for a wide array of chemical reactions, including esterifications, acylations, and silylations. wikipedia.orgacs.org Its catalytic activity stems from the increased nucleophilicity of the pyridine nitrogen, enhanced by the electron-donating dimethylamino group at the 4-position. Researchers have developed numerous DMAP analogues to improve catalytic efficiency and selectivity. acs.orgresearchgate.net For instance, bicyclic and tricyclic diaminopyridines have been synthesized and shown to be significantly more potent than DMAP in catalyzing the esterification of sterically hindered alcohols. acs.org As shown in the table below, these advanced analogues can offer substantially higher reaction rates and yields.
| Catalyst | Reaction | Substrate | Yield (%) | Time (h) | Relative Efficacy vs. DMAP |
| DMAP | Acetylation | 1-Methylcyclohexanol | 50 | 3 | 1x |
| Catalyst 6 (Tricyclic) | Acetylation | 1-Methylcyclohexanol | >99 | 3 | ~6x |
| DMAP | Acetylation | Adamantanol | <45 | 5 | 1x |
| Catalyst 6 (Tricyclic) | Acetylation | Adamantanol | 99 | 5 | Significantly higher |
This table presents a comparison of catalytic efficiency for DMAP and a more potent tricyclic analogue (Catalyst 6) in the acetylation of hindered alcohols. Data sourced from research on advanced DMAP analogues. acs.org
Photoswitchable DMAP analogues have also been developed, where the catalytic activity can be turned on or off by light. beilstein-journals.org In one example, a DMAP unit attached to a Ni(II)-porphyrin can be switched between a catalytically active (decoordinated) and inactive (coordinated) state by irradiating with different wavelengths of light. beilstein-journals.org
The development of chiral versions of DMAP has opened the door to asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. These catalysts typically feature planar chirality or atropisomerism, creating a chiral environment around the catalytically active nitrogen atom. acs.orgscispace.com Planar-chiral DMAP derivatives, often based on ferrocene (B1249389) or paracyclophane scaffolds, have proven effective in a variety of enantioselective transformations. researchgate.netscispace.com These include the kinetic resolution of secondary alcohols and amines, where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. scispace.comresearchgate.net The design of these catalysts involves creating a dissymmetry that stems from restricted rotation about an Ar-Ar bond or from the coordination of the pyridine ring to a metal complex. acs.orgscispace.com Such chiral catalysts are instrumental in the synthesis of complex, single-enantiomer pharmaceuticals and natural products.
Structure-Activity Relationship (SAR) Studies: Methodological Aspects of Design and Synthesis of Structurally Related Compounds for Specific Chemical Functions
Structure-Activity Relationship (SAR) studies are a fundamental component of modern chemical research, aiming to elucidate the relationship between the three-dimensional structure of a molecule and its biological or chemical function. The core principle of SAR is that minor structural modifications to a lead compound can lead to significant changes in its activity, providing insights into its interaction with a target and guiding the design of more potent or selective analogs. The compound this compound serves as a valuable scaffold for exploring these relationships due to its distinct structural motifs, each amenable to systematic chemical modification.
The design and synthesis of a library of analogs based on this scaffold involve a methodical approach to probe the chemical space around the core structure. The primary points of modification on the this compound molecule are the pyridine ring, specifically the chloro-substituent, the dimethylamino group, and the methylene (B1212753) linker.
Design and Synthesis Strategy
The strategic design of new compounds is guided by the goal of understanding how steric, electronic, and hydrophobic properties influence a specific chemical function, such as catalytic activity or receptor binding affinity.
Modification of the Pyridine Ring: The 4-position of the pyridine ring, occupied by a chlorine atom, is a key target for modification. The chloro group can be replaced with other halogens (Fluorine, Bromine) to investigate the effect of halogen size and electronegativity. Furthermore, introducing a range of electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., cyano, trifluoromethyl) can systematically probe the electronic requirements for activity. mdpi.comnih.gov Research on other pyridine derivatives has shown that such substitutions significantly impact biological activity. nih.gov For instance, studies on different scaffolds have demonstrated that substituting a chloro group with cyano or trifluoromethyl groups can enhance potency. mdpi.com
Modification of the Amino Group: The N,N-dimethylamino moiety is another critical site for structural variation. Its basicity and hydrogen bond accepting capability can be modulated. Synthesis of analogs could involve replacing the methyl groups with larger alkyl chains (e.g., diethyl, dipropyl) to explore steric hindrance. Incorporating the nitrogen atom into a cyclic structure, such as a pyrrolidine, piperidine, or morpholine (B109124) ring, introduces conformational rigidity. The synthesis of morpholine-containing derivatives is a common strategy in medicinal chemistry to improve properties. mdpi.com
Modification of the Methylene Linker: The methylene bridge connecting the pyridine ring and the amine provides flexibility. SAR studies may explore the effect of increasing the linker length (e.g., ethyl, propyl) or introducing rigidity through cyclization or the incorporation of double bonds.
Synthetic Methodologies
The synthesis of a focused library of this compound analogs typically begins with commercially available or readily synthesized pyridine precursors. A general synthetic approach involves the preparation of a key intermediate, such as (4-chloropyridin-2-yl)methanamine, which can then be subjected to various N-alkylation reactions to install different amine functionalities.
Alternatively, modifications to the pyridine ring can be achieved by starting with appropriately substituted 2-methylpyridines. The methyl group can be halogenated and subsequently displaced by a desired amine. For modifications at the 4-position, nucleophilic aromatic substitution on a precursor like 2-methyl-4-nitropyridine (B19543) or a related compound can be employed to introduce various substituents before elaborating the aminomethyl side chain.
Hypothetical SAR Data Analysis
| Compound | Scaffold | R¹ (at C4-position) | NR²R³ Group | Chemical Function (IC₅₀, µM) |
|---|---|---|---|---|
| 1 (Parent) | 2-(Aminomethyl)pyridine | -Cl | -N(CH₃)₂ | 5.2 |
| 2 | -F | -N(CH₃)₂ | 8.1 | |
| 3 | -Br | -N(CH₃)₂ | 4.5 | |
| 4 | -CF₃ | -N(CH₃)₂ | 1.8 | |
| 5 | -Cl | -N(C₂H₅)₂ | 12.5 | |
| 6 | -Cl | Morpholine | 7.3 |
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Mechanistic Insights
The synthesis of [(4-Chloropyridin-2-yl)methyl]dimethylamine, while not extensively detailed in the literature for this specific molecule, can be strategically approached through established methodologies in pyridine (B92270) chemistry. A primary route involves the functionalization of a pre-existing 4-chloropyridine (B1293800) skeleton. One plausible and efficient pathway begins with 2-methyl-4-chloropyridine. The methyl group at the 2-position of the pyridine ring is known to be acidic and can be deprotonated using a strong base like butyllithium (B86547) to form a lithiated intermediate. wikipedia.org This nucleophilic species can then be reacted with an appropriate electrophile to introduce the dimethylamine (B145610) functionality.
Alternatively, a more direct approach would involve the reductive amination of 4-chloropyridine-2-carboxaldehyde. This reaction, a cornerstone of amine synthesis, would involve the condensation of the aldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120).
Another key synthetic strategy revolves around nucleophilic aromatic substitution (SNAr) on a suitably substituted pyridine ring. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comquimicaorganica.org This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. pearson.comechemi.com Therefore, a synthetic route could be envisioned starting from a pyridine derivative with a good leaving group at the 2-position and the chloro-substituent already in place at the 4-position.
Mechanistically, the SNAr pathway is a two-step process: the addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. stackexchange.comyoutube.com The rate of this reaction is highly dependent on the nature of the leaving group, the nucleophile, and the electronic properties of the pyridine ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer another versatile method for the synthesis of functionalized pyridines. thieme-connect.com While typically used for C-C bond formation, variations of these methods can also be employed for C-N bond formation, providing another potential, albeit more complex, route to the target compound or its precursors.
Unexplored Reactivity Profiles and Transformation Pathways
The chemical structure of this compound offers several avenues for further chemical transformations, many of which remain unexplored. The reactivity of this molecule can be considered at three distinct sites: the chlorine atom at the 4-position, the dimethylaminomethyl group at the 2-position, and the pyridine ring itself.
The chlorine atom at the 4-position is a prime site for nucleophilic aromatic substitution. askfilo.comaskfilo.com A wide range of nucleophiles, including alkoxides, thiolates, and secondary amines, could potentially displace the chloride, leading to a diverse library of 2,4-disubstituted pyridine derivatives. The kinetics and regioselectivity of these reactions, particularly in competition with any potential reactivity at the 2-position, would be a fruitful area of investigation. Furthermore, the chlorine atom can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to introduce aryl, vinyl, or substituted amino groups at the 4-position. thieme-connect.comnih.gov
The dimethylaminomethyl substituent at the 2-position also presents opportunities for novel transformations. The nitrogen atom of the dimethylamino group can be quaternized to form ammonium (B1175870) salts, which could then act as leaving groups in subsequent substitution reactions. Additionally, the methylene (B1212753) bridge could potentially be functionalized through deprotonation-alkylation sequences, although this would require careful selection of reagents to avoid competing reactions on the pyridine ring.
The pyridine ring itself, being an aromatic heterocycle, can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atom and the chloro-substituent makes the ring less reactive towards electrophiles than benzene (B151609). nih.gov Nitration, sulfonation, and halogenation reactions, if successful, would likely occur at the positions meta to the nitrogen atom (C3 and C5). The directing effects of the existing substituents would play a crucial role in determining the regiochemical outcome of such reactions.
Potential for Novel Derivatives and Their Applications in Materials or Chemical Biology Tools (excluding specific biological outcomes)
The derivatization of this compound opens up possibilities for the creation of novel molecules with interesting properties for materials science and as chemical biology tools. The bidentate N,N-chelation motif offered by the pyridine nitrogen and the dimethylamino nitrogen makes this scaffold particularly attractive for the synthesis of metal complexes. polimi.it
Table 1: Potential Applications of Novel Derivatives
| Derivative Class | Potential Application Area | Rationale |
|---|---|---|
| Metal Complexes | Materials Science (e.g., catalysis, luminescent materials) | The pyridine-amine ligand can coordinate with various transition metals to form stable complexes with tunable electronic and photophysical properties. wikipedia.orgnih.govjscimedcentral.com |
| Fluorescent Probes | Chemical Biology Tools | Modification of the pyridine ring with fluorophores could lead to probes for sensing metal ions or other biologically relevant analytes. mdpi.comnih.govmdpi.comdntb.gov.ua |
By modifying the substituents on the pyridine ring, for example, through the aforementioned SNAr or cross-coupling reactions, the electronic and steric properties of the resulting ligands can be fine-tuned. This allows for the systematic design of metal complexes with specific catalytic activities or photophysical properties. For instance, the introduction of extended π-conjugated systems could lead to the development of novel luminescent materials. rsc.org
In the realm of chemical biology, derivatives of this compound could be developed as fluorescent probes. The pyridine nucleus is a known component of various fluorophores. mdpi.comnih.govmdpi.com By attaching a suitable fluorophore to the pyridine ring, and leveraging the metal-coordinating ability of the dimethylaminomethyl side chain, it may be possible to design chemosensors that exhibit a change in fluorescence upon binding to specific metal ions. Such tools are invaluable for studying the distribution and dynamics of metal ions in complex environments.
Advances in Computational Prediction and Experimental Validation for Future Research
Computational chemistry provides a powerful toolkit for predicting the reactivity and properties of molecules like this compound, thereby guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and predict its reactivity towards various reagents. researchgate.net
For instance, DFT calculations can be used to determine the relative energies of the intermediates and transition states for nucleophilic aromatic substitution at the 4-position, providing insights into the reaction mechanism and predicting the feasibility of different substitution reactions. nih.gov Similarly, the reaction pathways for electrophilic substitution on the pyridine ring can be computationally explored to predict the most likely sites of reaction and the activation energies involved.
Computational methods can also be used to predict the properties of novel derivatives. For example, the geometries and electronic properties of metal complexes derived from this compound can be calculated to predict their stability and potential catalytic activity. Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption and emission spectra of potential fluorescent probes, aiding in the design of new sensors with desired optical properties.
The validation of these computational predictions through experimental studies is a crucial aspect of modern chemical research. The synthesis of predicted novel derivatives and the experimental characterization of their properties and reactivity provide a feedback loop that can be used to refine the computational models. For example, experimentally determined reaction rates and product distributions can be compared with the predictions from DFT calculations to validate the proposed reaction mechanisms.
Table 2: Computational and Experimental Synergy
| Area of Investigation | Computational Prediction | Experimental Validation |
|---|---|---|
| Reactivity | Prediction of reaction pathways, activation energies, and regioselectivity using DFT. | Kinetic studies, product analysis, and spectroscopic characterization of intermediates. |
Challenges and Opportunities in the Synthesis and Application of Pyridine-Based Amines
The synthesis and application of pyridine-based amines, including this compound, present both challenges and significant opportunities.
A key challenge in the synthesis of polysubstituted pyridines is achieving high regioselectivity. nih.gov The inherent reactivity of the pyridine ring can lead to mixtures of products, necessitating careful control of reaction conditions and the use of protecting groups. The synthesis of this compound and its derivatives would require careful optimization to ensure the desired substitution pattern is obtained.
Another challenge lies in the potential for catalyst deactivation in cross-coupling reactions involving pyridine-containing substrates. The nitrogen atom of the pyridine ring can coordinate to the metal catalyst, leading to the formation of inactive species. The development of robust catalyst systems that are tolerant of the pyridine moiety is an ongoing area of research.
Despite these challenges, the opportunities presented by pyridine-based amines are vast. The versatility of the pyridine scaffold allows for the creation of a wide range of molecules with diverse properties. rsc.orgsubstack.com The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and a ligand for metal ions makes pyridine-based amines particularly attractive for applications in supramolecular chemistry, catalysis, and materials science. acs.org
The continued development of new synthetic methodologies for the functionalization of pyridines will undoubtedly open up new avenues for the synthesis of novel derivatives of this compound. acs.org As our understanding of the relationship between the structure and properties of these molecules grows, so too will our ability to design and synthesize new pyridine-based amines with tailored functions for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(4-Chloropyridin-2-yl)methyl]dimethylamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via alkylation of 4-chloro-2-picoline with dimethylamine under basic conditions (e.g., NaOH in dichloromethane) . Key optimization steps include:
- Temperature Control : Maintain 0–5°C during amine addition to minimize side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Improvement : Adjust stoichiometry (1.2 equivalents of dimethylamine) and monitor pH to prevent decomposition.
Q. How can researchers characterize the electronic properties of this compound to predict reactivity?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Measure carbonyl stretching frequencies (νCO) to assess electron-withdrawing effects of the 4-chloro substituent. Compare with Hammett σ constants to correlate substituent effects on reactivity .
- NMR Analysis : Use -NMR to observe deshielding of the pyridine ring protons (δ 8.2–8.5 ppm) and dimethylamine protons (δ 2.3–2.5 ppm), indicating electronic delocalization .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to MIC (Minimum Inhibitory Concentration) datasets to identify outliers. For example, MIC values for 4-chlorophenyl derivatives (e.g., 4a: 0.96–0.94 µg/mL) may require replication under standardized conditions (pH 7.4, 37°C) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-Cl vs. 4-OCH) on enzyme inhibition using molecular docking (AutoDock Vina) and free-energy calculations (MM/GBSA) .
Q. How can QSPR/QSAR models be applied to predict the local anesthetic activity of this compound analogs?
- Methodological Answer :
- Descriptor Selection : Use νCO (IR-derived) as an electronic parameter and logP (octanol-water partition coefficient) for hydrophobicity .
- Model Validation : Train a multiple linear regression model with 80% of the dataset (n=30) and validate with the remaining 20%. Ensure R > 0.85 and cross-validated Q > 0.6.
- Example Equation :
Q. What mechanistic insights explain the compound’s role in methyl transfer reactions observed in methanogenic pathways?
- Methodological Answer :
- Enzymatic Assays : Reconstitute methyl transfer using purified MtbB1 (dimethylamine:corrinoid methyltransferase) and MtbC (corrinoid protein) under anaerobic conditions. Monitor coenzyme M methylation via HPLC-MS .
- Kinetic Analysis : Calculate k (0.45 s) and K (12 µM) for dimethylamine using Michaelis-Menten kinetics.
Key Considerations for Researchers
- Contradiction Resolution : Cross-validate analytical data (e.g., NMR, IR) with computational models to reconcile discrepancies in electronic effects .
- Advanced Applications : Explore the compound’s utility in synthesizing spirocyclic derivatives (e.g., cyclopropane-fused benzoxazines) for antimicrobial screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
